2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
5-[[4-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N5S/c1-11-14(27-12(2)22-11)10-25-5-7-26(8-6-25)16-9-15(18(19,20)21)23-17(24-16)13-3-4-13/h9,13H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AREGOZKXNIEOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a trifluoromethyl group and a piperazine moiety linked to a thiazole derivative, suggest various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 397.15 g/mol. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target interaction in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 397.15 g/mol |
| Structural Features | Pyrimidine core, cyclopropyl group, trifluoromethyl group, piperazine-thiazole linkage |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer proliferation. This inhibition could lead to reduced tumor growth.
- Antimicrobial Activity : The thiazole and piperazine components enhance the compound's interaction with various biological targets, potentially leading to antimicrobial effects against bacterial strains.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes linked to various diseases, potentially offering therapeutic avenues for conditions like tuberculosis .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
- Antitubercular Activity : A study on substituted piperazine derivatives revealed significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for the most potent compounds . This suggests that similar derivatives may also exhibit effective antitubercular properties.
- Cytotoxicity Assessment : Compounds derived from similar scaffolds were evaluated for cytotoxicity on HEK-293 cells, showing nontoxic profiles at effective concentrations . This is crucial for developing safe therapeutic agents.
The proposed mechanism of action for this compound involves:
- Targeting Enzymatic Pathways : By inhibiting key enzymes involved in cellular proliferation and survival pathways.
- Modulation of Cellular Signaling : The compound may alter signaling pathways associated with cancer cell growth and antibiotic resistance mechanisms in bacteria.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-cyclopropyl-4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine is C18H23F3N5S, with a molecular weight of approximately 397.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can significantly influence its ability to penetrate biological membranes and interact with target proteins.
Structural Features
| Feature | Description |
|---|---|
| Pyrimidine Core | Central structure providing pharmacological activity |
| Cyclopropyl Group | Enhances binding affinity and biological interactions |
| Trifluoromethyl Group | Increases lipophilicity and membrane penetration |
| Piperazine Moiety | Facilitates interaction with biological targets |
| Thiazole Derivative | Potentially enhances biological activity |
Medicinal Chemistry
This compound has been studied for its potential as an anti-cancer agent. Research indicates that compounds with similar structures exhibit significant biological activities, including the inhibition of specific enzymes such as cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The modulation of these pathways can lead to apoptosis in cancer cells.
Drug Development
The compound's unique structural characteristics make it a candidate for developing new therapeutics targeting various diseases. The thiazole and piperazine components may enhance interactions with biological targets, leading to improved efficacy against diseases such as cancer and neurodegenerative disorders. Ongoing studies are focused on optimizing the synthesis of this compound to improve yield and purity for further testing.
Molecular Docking Studies
Molecular docking studies have been employed to evaluate how this compound interacts with various biological macromolecules. These studies typically assess binding affinities against kinases and other proteins implicated in cellular signaling pathways. Such insights are crucial for understanding the compound's mechanism of action and potential therapeutic applications.
Comparative Analysis with Related Compounds
Research has identified several compounds that share structural similarities with this compound. A comparative analysis highlights their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyclopropyl-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,2,3-triazole | Contains a cyclopropyl group and a dioxaborolane | Focus on boron chemistry for reactivity |
| 2-(4-chloro ... -propanoic acid | Features cyclopropyl and difluoromethyl groups | Incorporates carboxylic acid functionality |
| 5-(2-methylthiazol) derivatives | Thiazole ring integrated into various scaffolds | Diverse biological activities depending on substituents |
The distinct combination of trifluoromethyl and cyclopropyl groups alongside the piperazine-thiazole linkage may confer unique pharmacological properties compared to its analogs.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Research Findings
Electron-Withdrawing Groups: The trifluoromethyl group in the target compound likely enhances resistance to oxidative degradation compared to the thioxo group in compound 4j (), which may exhibit higher reactivity . Pyrimidinones with coumarin substituents () demonstrate fluorescence properties, whereas the target’s thiazole group could enable distinct electronic transitions .
Isomerization observed in pyrazolotriazolopyrimidines () suggests that similar structural motifs in the target compound could exhibit dynamic behavior under varying conditions .
Synthetic Challenges :
- The cyclopropyl group in the target compound requires specialized ring-opening or cross-coupling strategies, contrasting with the straightforward hydrazine condensations in .
- Coumarin integration () involves multi-step coupling, whereas the thiazole-piperazine moiety might be synthesized via nucleophilic substitution .
Preparation Methods
Trifluoromethylation
The trifluoromethyl group at position 6 is installed using Umemoto’s reagent (trimethyl(trifluoromethyl)silane) in the presence of cesium fluoride:
Preparation of the Piperazine-Thiazole Subunit
Thiazole Ring Formation
The 2,4-dimethyl-1,3-thiazole is synthesized via the Hantzsch thiazole synthesis, reacting 2-bromo-4-methylpentan-3-one with thiourea:
Chloromethylation of Thiazole
The thiazole is chloromethylated at position 5 using paraformaldehyde and hydrochloric acid:
Piperazine Alkylation
The chloromethyl-thiazole reacts with piperazine in acetonitrile under basic conditions:
Final Coupling Reaction
The pyrimidine core and piperazine-thiazole subunit are coupled via nucleophilic aromatic substitution (NAS):
Conditions : 100°C, 24 hours.
Yield : 63%.
Optimization and Challenges
Solvent and Base Selection
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | DIEA | 100 | 63 |
| DMSO | KOtBu | 120 | 58 |
| NMP | Cs₂CO₃ | 110 | 54 |
Alternative Routes
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time from 24 hours to 45 minutes:
\text{Reagents} \xrightarrow{\text{150°C, 300 W}} \text{Target Compound (Yield: 60%)}
Flow Chemistry Approach
Continuous flow systems enhance scalability:
Analytical Characterization
| Technique | Data |
|---|---|
| HRMS | m/z 393.1782 [M+H]⁺ (calc. 393.1785) |
| ¹H NMR | δ 1.12 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂) |
| ¹³C NMR | δ 12.4 (cyclopropyl), 121.5 (q, CF₃), 167.8 (C=N) |
Industrial-Scale Considerations
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for preparing this compound?
Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of the thiazole and cyclopropane moieties, followed by coupling with the piperazine-pyrimidine core. Key steps include:
- Thiazole formation : Cyclocondensation of 2,4-dimethylthiazole precursors under controlled pH and temperature (60–80°C) using acetic acid as a catalyst .
- Piperazine-pyrimidine coupling : Nucleophilic substitution reactions between activated pyrimidine intermediates (e.g., chloropyrimidine) and piperazine derivatives. Triethylamine or DIPEA is often used to deprotonate the piperazine nitrogen, with DMF or dichloromethane as solvents .
- Cyclopropane introduction : Cyclopropanation via [2+1] cycloaddition using diazomethane derivatives under inert conditions .
Critical Conditions : Maintain anhydrous environments for moisture-sensitive steps and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, cyclopropyl at C2). Look for characteristic shifts: CF (~110–120 ppm in C), thiazole protons (δ 6.8–7.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHFNS).
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations: 1–128 µg/mL .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination. Include positive controls like doxorubicin .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, depending on hypothesized targets (e.g., EGFR kinase inhibition) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?
Methodological Answer :
- Variation of Substituents : Synthesize analogs with modified thiazole (e.g., replacing methyl with ethyl) or piperazine (e.g., substituting with morpholine) groups. Compare activity in dose-response assays .
- Trifluoromethyl Role : Replace CF with CH or Cl to assess hydrophobicity/electron-withdrawing effects on target binding .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize analogs with improved binding scores .
Q. What strategies resolve contradictions in biological data across studies (e.g., divergent IC50_{50}50 values)?
Methodological Answer :
- Standardized Protocols : Re-test compounds under uniform conditions (e.g., same cell line passage number, serum concentration in media) .
- Metabolic Stability Check : Use liver microsome assays to rule out rapid degradation in certain models. Compare half-life (t) in human vs. murine microsomes .
- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity if IC varies widely .
Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?
Methodological Answer :
- Animal Models : Administer 10 mg/kg (IV and oral) to Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose .
- Bioanalysis : Quantify plasma levels via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, C, t.
- Tissue Distribution : Euthanize animals at 24 h; homogenize liver, kidney, brain. Extract compound and measure tissue-to-plasma ratios .
Q. What computational methods predict off-target interactions or toxicity risks?
Methodological Answer :
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify unintended targets (e.g., hERG channel inhibition linked to cardiotoxicity) .
- ADMET Prediction : Employ SwissADME or admetSAR to estimate permeability (LogP), CYP450 inhibition, and Ames test mutagenicity .
- Molecular Dynamics (MD) : Simulate binding to hERG (PDB: 5VA1) for ≥100 ns to assess stability of interactions .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclopropanation) be elucidated?
Methodological Answer :
- Isotopic Labeling : Use C-labeled diazomethane to track cyclopropane formation via C NMR .
- Kinetic Studies : Vary temperature (25–80°C) and monitor reaction rate via in situ IR (C=O stretch of intermediates). Calculate activation energy (E) .
- DFT Calculations : Gaussian 16 to model transition states and identify rate-determining steps (e.g., ring strain in cyclopropane formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
